Betaxolol hydrochloride

描述

Betaxolol hydrochloride is a cardioselective beta-1-adrenergic antagonist. It is primarily used to manage hypertension, arrhythmias, coronary heart disease, and glaucoma . This compound is known for its ability to reduce intraocular pressure, making it a valuable treatment for glaucoma .

准备方法

Synthetic Routes and Reaction Conditions: Betaxolol hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 2-(cyclopropylmethoxy)ethylamine with 4-(2-hydroxy-3-isopropylaminopropoxy)phenol. The resulting product is then treated with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency. The process involves the use of acetonitrile, methanol, and phosphate buffer as solvents .

化学反应分析

Types of Reactions: Betaxolol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used to oxidize this compound, resulting in the formation of formaldehyde.

Reduction: this compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromocresol green is used in spectrophotometric determination, forming a yellow complex with this compound.

Major Products: The major products formed from these reactions include formaldehyde (from oxidation) and various substituted derivatives (from substitution reactions).

科学研究应用

Ophthalmic Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Betaxolol hydrochloride is FDA-approved for the management of elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is available as an ophthalmic solution (0.25% and 0.5%) and works by reducing aqueous humor production, thereby lowering intraocular pressure. Clinical studies have demonstrated its effectiveness in lowering intraocular pressure in patients with both glaucoma and reactive airway disease, showing a favorable safety profile compared to non-selective beta-blockers like timolol .

Table 1: Efficacy of Betaxolol vs. Timolol

Cardiovascular Applications

2.1 Management of Hypertension

Betaxolol is also indicated for the treatment of essential hypertension. Its mechanism involves blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, which lowers blood pressure and myocardial oxygen demand. This makes it beneficial for patients with hypertension, particularly those with comorbid conditions like coronary artery disease or heart failure .

2.2 Post-Myocardial Infarction

In post-myocardial infarction patients, betaxolol has been associated with reduced mortality and morbidity. The American Heart Association guidelines recommend beta-blockers for patients with ischemic heart disease due to their ability to decrease the risk of cardiovascular events .

Off-Label Uses

While betaxolol is primarily used for glaucoma and hypertension, it has been explored for several off-label applications:

- Essential Tremors: Although propranolol is typically preferred, some studies suggest that betaxolol may be effective.

- Migraine Prophylaxis: Similar to essential tremors, other agents are usually favored; however, betaxolol's efficacy is still under investigation.

- Anxiety Disorders: Betaxolol's calming effects on the cardiovascular system may provide benefits in anxiety management.

Recent research has also indicated potential benefits in treating conditions like relapsing paronychia, although further studies are needed to substantiate these findings .

Safety Profile and Side Effects

Betaxolol is generally well-tolerated; however, it can cause side effects such as fatigue, dizziness, bradycardia, and hypotension. Caution is advised when prescribing to patients with a history of asthma or severe reactive airway disease due to potential respiratory complications .

作用机制

Betaxolol hydrochloride selectively blocks catecholamine stimulation of beta-1-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension . Additionally, it reduces intraocular pressure by decreasing the production of aqueous humor within the eye .

相似化合物的比较

Metoprolol: Another beta-1-adrenergic antagonist used to treat hypertension and angina.

Atenolol: A selective beta-1 blocker used for hypertension and angina.

Timolol: A non-selective beta blocker used for hypertension and glaucoma.

Uniqueness of Betaxolol Hydrochloride: this compound is unique due to its high selectivity for beta-1-adrenergic receptors, which minimizes systemic side effects such as bronchospasm. It also has a longer half-life compared to other beta blockers, allowing for once-daily dosing .

生物活性

Betaxolol hydrochloride is a selective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension, glaucoma, and certain cardiovascular conditions. Its mechanism of action, pharmacokinetics, and various biological activities have been extensively studied, revealing its multifaceted roles in both cardiovascular and neurological contexts.

Betaxolol selectively inhibits the stimulation of beta-1 adrenergic receptors located primarily in the heart. This antagonism results in:

- Decreased Heart Rate : By blocking catecholamine effects, betaxolol reduces heart rate and myocardial oxygen demand, making it beneficial for patients with ischemic heart disease .

- Lowered Blood Pressure : It causes vasodilation and reduces systolic and diastolic blood pressure, which is crucial for managing hypertension .

- Renin Inhibition : Betaxolol also inhibits renin release from the kidneys, further contributing to its antihypertensive effects .

Pharmacokinetics

- Absorption : Betaxolol is completely absorbed after oral administration with an absolute bioavailability of approximately 89% .

- Protein Binding : It exhibits about 50% protein binding in plasma.

- Metabolism : Primarily metabolized in the liver, with around 15% excreted as unchanged drug .

- Half-Life : The elimination half-life ranges from 14 to 22 hours, allowing for once-daily dosing in many cases .

Cardiovascular Effects

Betaxolol has been shown to significantly affect heart rate variability (HRV) indices, which are important prognostic markers for cardiovascular health. A study involving hypertensive patients demonstrated that:

- Heart Rate Reduction : Betaxolol administration led to a significant decrease in maximal systolic blood pressure (from 184 ± 29 mmHg to 156 ± 26 mmHg) and heart rate (from 132 ± 21 bpm to 113 ± 15 bpm) during exercise testing .

- Increased HRV : The treatment resulted in increased high-frequency (HF) and low-frequency (LF) HRV indices, suggesting improved autonomic regulation of heart function .

Neurological Effects

Recent studies have explored the anxiolytic-like effects of betaxolol during cocaine withdrawal in animal models. Key findings include:

- Anxiolytic Properties : Animals treated with betaxolol during withdrawal exhibited reduced anxiety-like behaviors compared to controls, evidenced by increased time spent in open arms during behavioral tests .

- Specificity of Action : The anxiolytic effects were specific to betaxolol treatment as no such effects were observed in saline-treated animals .

Clinical Applications

Betaxolol is utilized not only for hypertension but also in ophthalmology for managing intraocular pressure (IOP) in glaucoma patients. Its selective action minimizes systemic side effects compared to non-selective beta-blockers:

- Ocular Effects : In clinical trials, betaxolol has shown efficacy in lowering IOP while maintaining a favorable safety profile regarding cardiovascular parameters .

Comparative Studies

A comparative analysis between betaxolol and timolol (another beta-blocker) indicates that while both effectively reduce IOP, betaxolol may offer advantages in preserving retinal blood flow over the long term:

| Parameter | Betaxolol | Timolol |

|---|---|---|

| IOP Reduction | Significant | Significant |

| Retinal Blood Flow | Increased after 2 weeks | Decreased after both 90 min and 2 weeks |

| Visual Field Loss | Less compared to timolol | More compared to betaxolol |

Case Studies

A notable case reported decompensation of cardiac function in a patient with pre-existing conditions following the use of ophthalmic betaxolol. This highlights the need for careful monitoring when prescribing betaxolol to patients with a history of cardiac issues .

属性

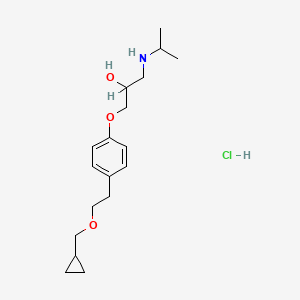

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-18-7 (Parent) | |

| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30979876 | |

| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63659-19-8, 72424-72-7 | |

| Record name | Betaxolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaxolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。